N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Description
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Properties
Molecular Formula |
C18H21NO6S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide |
InChI |
InChI=1S/C18H21NO6S/c1-10-6-14(17-11(2)12(3)18(21)25-15(17)7-10)24-8-16(20)19-13-4-5-26(22,23)9-13/h6-7,13H,4-5,8-9H2,1-3H3,(H,19,20) |
InChI Key |
RJGUYARSYSYCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a synthetic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The compound's unique structural features contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a dioxido functionality and an acetamide group attached to a coumarin derivative . The molecular formula is with a molecular weight of approximately 393.5 g/mol. Its structural complexity allows for various interactions within biological systems.
Antioxidant Activity
Antioxidants play a crucial role in preventing oxidative stress-related damage. Studies have demonstrated that this compound exhibits significant antioxidant properties.
Mechanism of Action:
The compound scavenges free radicals effectively, as evidenced by its performance in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Assay Type | IC₅₀ Value (µM) | Comparison |
|---|---|---|
| DPPH | 50.5 | Ascorbic Acid: 75.0 |
| ABTS | 45.0 | Trolox: 60.0 |
These results indicate that the compound has superior antioxidant capacity compared to standard antioxidants like ascorbic acid and Trolox.
Anti-inflammatory Properties
The anti-inflammatory activity of the compound has been assessed through various models. It has shown promising results in inhibiting albumin denaturation and reducing inflammatory markers.
Case Study:
In vitro studies demonstrated that the compound significantly inhibited heat-induced denaturation of human serum albumin with an IC₅₀ value of 208.92 µM , outperforming ibuprofen (IC₅₀ = 368.66 µM). This suggests its potential as a therapeutic agent in managing inflammatory conditions.
Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines.
Mechanism of Action:
The compound induces apoptosis in cancer cells by modulating apoptotic pathways. In vitro assays revealed:
| Cell Line | IC₅₀ Value (µM) | Comparison |
|---|---|---|
| MCF7 (Breast) | 25.0 | Doxorubicin: 30.0 |
| HeLa (Cervical) | 30.0 | Cisplatin: 35.0 |
These findings suggest that the compound could serve as a novel anticancer agent with efficacy comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
